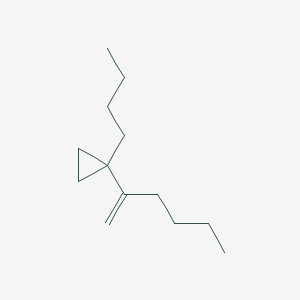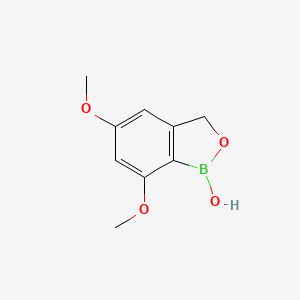![molecular formula C11H15NO5 B12568398 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- ist eine komplexe organische Verbindung mit der Summenformel C11H15NO5 und einem Molekulargewicht von 241,24 g/mol . Diese Verbindung gehört zur Familie der Spirozyklen, die sich durch eine einzigartige Struktur auszeichnen, bei der zwei Ringe über ein einziges Atom verbunden sind. Das Vorhandensein von Sauerstoff- und Stickstoffatomen in ihrer Struktur macht sie zu einem interessanten Subjekt für verschiedene chemische Reaktionen und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Annellierung des Cyclopentanrings, die in einer Reihe von Schritten durchgeführt werden kann, einschließlich Cyclisierung und Funktionalisierung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
In der industriellen Produktion kann die Herstellung dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten. Diese Verfahren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist ebenfalls üblich, um sicherzustellen, dass die Verbindung die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können zur Bildung verschiedener spirocyclischer Derivate führen.
Substitution: Das Vorhandensein von funktionellen Gruppen ermöglicht Substitutionsreaktionen, bei denen eine Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und Lösungsmittel, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biologischer Prozesse und Interaktionen.
Wirkmechanismus
Der Wirkmechanismus von 2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Das Vorhandensein von Sauerstoff- und Stickstoffatomen ermöglicht die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen. Diese Wechselwirkungen können zu Veränderungen in der Struktur und Funktion von Proteinen, Enzymen und anderen zellulären Komponenten führen, die letztendlich biologische Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- involves its interaction with various molecular targets and pathways. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of proteins, enzymes, and other cellular components, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- 7-Amino-5-oxa-2-azaspiro[3.4]octan-2-carbonsäure 1,1-Dimethylethylester
- 1-Oxa-6-azaspiro[2.5]octan-6-carbonsäurebenzylester
- 1-Oxa-5-azaspiro[2.5]octan-5-carbonsäure-tert-butylester
Einzigartigkeit
Was 2-Oxa-5-azaspiro[3.4]octan-5-carbonsäure, 1,6-Dioxo-, 1,1-Dimethylethylester, (4R)- von diesen ähnlichen Verbindungen abhebt, ist seine spezifische spirocyclische Struktur und das Vorhandensein von Sauerstoff- und Stickstoffatomen im Ringsystem. Diese einzigartige Kombination von Merkmalen verleiht ihr einzigartige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
tert-butyl (4R)-3,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-10(2,3)17-9(15)12-7(13)4-5-11(12)6-16-8(11)14/h4-6H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
GETMGTXKOWZOHG-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C(=O)CC[C@]12COC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC12COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)


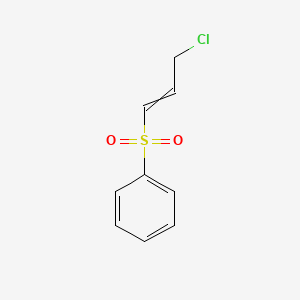
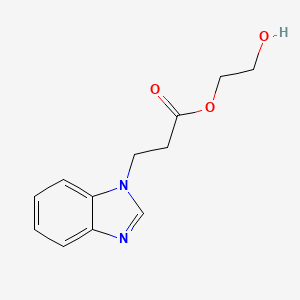
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
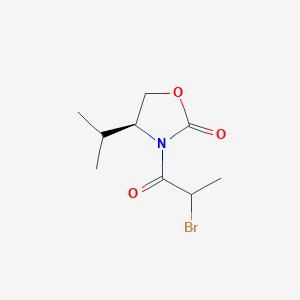
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

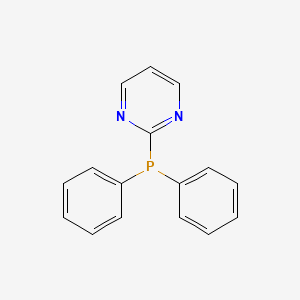
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
